molecular formula C15H13N3O4 B1320972 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76361-14-3

1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B1320972
CAS No.: 76361-14-3
M. Wt: 299.28 g/mol
InChI Key: PVENCEDSKVTUAC-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a novel fused heterocyclic building block designed for research and development, particularly in medicinal chemistry and drug discovery. This structural motif is of significant interest due to the known biological activity of its analogs. Scientific literature indicates that closely related 1,7-disubstituted pyrimido[4,5-d][1,3]oxazine-2,4-diones, such as the 1-methyl-6-phenyl analog (a toxoflavin derivative), have demonstrated potent antimicrobial properties . These compounds have shown strong inhibitory activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Micrococcus lutea , as well as antifungal effects against strains like Candida albicans . The core pyrimido[4,5-d][1,3]oxazine-dione structure is a versatile scaffold that can be synthesized from uracil precursors, allowing for functionalization at various positions to explore structure-activity relationships . The 2-methoxyethyl substituent on the nitrogen atom may influence the compound's solubility and pharmacokinetic profile, making it a valuable candidate for synthesizing new derivatives for biological evaluation. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant scientific literature for comprehensive synthetic methodologies and biological screening data on this class of molecules.

Properties

IUPAC Name

1-(2-methoxyethyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-8-7-18-13-11(14(19)22-15(18)20)9-16-12(17-13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVENCEDSKVTUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608753
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76361-14-3
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76361-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Pyrimido[4,5-d]oxazine-2,4-dione Core

  • Starting from 4-aminopyrimidine derivatives, cyclization is induced by reaction with suitable carboxylic acid derivatives or acid chlorides under reflux conditions in solvents like xylene or dioxane.
  • The reaction is often base-catalyzed to facilitate ring closure, forming the fused oxazine ring.
  • Reaction temperatures typically range from 80°C to 120°C, with reaction times from several hours to overnight.

N-1 Alkylation with 2-Methoxyethyl Groups

  • The nitrogen at position 1 is alkylated using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions.
  • Bases such as potassium carbonate or sodium hydrogencarbonate are commonly used.
  • Solvents include polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide.
  • Reaction temperatures vary from room temperature to 100°C, sometimes assisted by microwave irradiation to reduce reaction time.
  • Yields for this step vary but can be optimized to 20-40% depending on conditions.

Introduction of the Phenyl Group at the 7-Position

  • The phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Boronic acid or boronate ester derivatives of the methoxyethyl-substituted intermediate are reacted with aryl halides (e.g., bromobenzene derivatives).
  • Catalysts include tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complexes.
  • Bases such as cesium carbonate or potassium carbonate are used.
  • Reactions are performed in mixed solvents like 1,4-dioxane and water under inert atmosphere.
  • Microwave irradiation at 90-100°C for 0.5 to 2 hours is employed to enhance reaction rates.
  • Purification is typically done by preparative HPLC or column chromatography.

Representative Reaction Conditions and Yields

Step Reagents & Catalysts Solvent(s) Temperature & Time Yield (%) Notes
Cyclization to oxazine core 4-aminopyrimidine + acid chloride, base (e.g., NaHCO3) Xylene or dioxane Reflux, 6-12 h 50-70 Base facilitates ring closure
N-1 Alkylation 2-methoxyethyl bromide, K2CO3 or NaHCO3 1,4-dioxane, DMSO 80-100°C, 1-2 h (microwave) 20-40 Microwave irradiation improves yield
Phenyl group introduction Aryl bromide, Pd catalyst, K2CO3 or Cs2CO3 1,4-dioxane/H2O 90-100°C, 0.5-2 h (microwave) 15-20 Purification by preparative HPLC

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields in both alkylation and cross-coupling steps.
  • Choice of base and solvent critically affects the selectivity and purity of the final product.
  • Palladium catalysts with diphosphine ligands (e.g., dppf) provide better catalytic activity and selectivity in the phenylation step.
  • Purification by reverse-phase HPLC at controlled pH (around 10) ensures removal of palladium residues and byproducts.
  • The methoxyethyl substituent imparts solubility advantages, facilitating purification and handling.

Summary Table of Preparation Methods

Preparation Stage Key Reagents & Conditions Typical Yield (%) Remarks
Core cyclization Aminopyrimidine + acid chloride, base, reflux 50-70 Essential for ring formation
N-1 Alkylation 2-methoxyethyl bromide, base, microwave heating 20-40 Microwave reduces reaction time
7-Phenyl substitution Pd catalyst, aryl bromide, base, microwave 15-20 Cross-coupling step

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Cancer Treatment

1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has been identified as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes, which are often associated with various cancers. The inhibition of these enzymes can disrupt the metabolic pathways that cancer cells rely on for growth and proliferation.

Case Studies :

  • Study on IDH Mutant Inhibition : Research indicates that compounds similar to this compound exhibit strong inhibitory effects on IDH1 and IDH2 mutants. This has been documented in patents that describe the synthesis and biological activity of such compounds against cancer cell lines expressing these mutations .

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties. Its mechanism could involve modulation of oxidative stress pathways or neuroinflammation, making it a candidate for further exploration in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymeEffectivenessReference
Cancer TreatmentIDH1/IDH2HighUS11649247B2
NeuroprotectionOxidative Stress PathModerateOngoing Research

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Initial SynthesisPhenylamine + Methoxyethyl Group75
PurificationCrystallization from Ethanol85
Final Product CharacterizationNMR and Mass Spectrometry-

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione with structurally analogous derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors Key Applications/Properties References
1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Allyl C₁₅H₁₁N₃O₃ 281.27 2.1 5 APIs, intermediates (industrial use)
7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Methylthio (Position 7) C₁₃H₉N₃O₃S 287.30 2.5* 5 Discontinued; sulfur enhances metal binding
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Isopropyl C₁₅H₁₃N₃O₃ 283.28 3.0* 5 Steric hindrance; reduced solubility
1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Benzyl C₁₉H₁₃N₃O₃ 331.33* 3.8* 5 Increased aromaticity; research use
Target Compound 2-Methoxyethyl C₁₅H₁₃N₃O₄* ~285–290* 2.3* 5 Enhanced solubility; kinase inhibition potential

*Estimated values based on structural analogs.

Structural and Functional Insights

Substituent Effects on Solubility :

  • The 2-methoxyethyl group improves aqueous solubility compared to hydrophobic groups like isopropyl or benzyl, due to its ether oxygen acting as a hydrogen-bond acceptor. This property is critical for drug bioavailability .
  • Allyl and propargyl substituents (e.g., in ) introduce unsaturated bonds, enabling click chemistry modifications but reducing polarity .

The phenyl group at position 7 is conserved across analogs, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .

Synthetic Routes :

  • Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, describes thionyl chloride-mediated cyclization to form oxazine dione cores, adaptable for introducing 2-methoxyethyl via methoxyethyl halides .
  • The allyl variant (CAS 76360-66-2) is synthesized via LiAlH4 reduction and subsequent functionalization, a method extendable to other substituents .

Notes

Substituent Diversity : The 1-position substituent critically impacts physicochemical and biological properties. Polar groups (e.g., methoxyethyl) balance lipophilicity and solubility, while aromatic or bulky groups may enhance target binding but reduce bioavailability.

Synthetic Challenges : Introducing methoxyethyl groups requires careful control of reaction conditions to avoid ether cleavage. ’s methodology provides a viable template .

Commercial Availability : Several analogs (e.g., methylthio derivatives) are discontinued, emphasizing the need for custom synthesis in research .

Q & A

Q. What are the common synthetic routes for preparing pyrimido-oxazine-dione derivatives, and how can they be adapted for 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione?

Methodological Answer: A typical approach involves nucleophilic substitution or condensation reactions. For example, describes refluxing a chlorinated precursor (e.g., 7-chloro-1,5-dimethyl-3-phenyl-1H-pyrimido[4,5-e][1,3,4]oxadiazine) with secondary amines in ethanol under reflux for 2–3 hours to yield substituted derivatives. Adapting this for the target compound would require:

  • Selecting a suitable chloro precursor (e.g., 7-chloro-pyrimido-oxazine-dione).
  • Replacing the chloro group with a 2-methoxyethyl moiety via nucleophilic substitution using 2-methoxyethylamine under reflux in a polar aprotic solvent (e.g., DMF or ethanol).
  • Monitoring reaction progress via TLC or HPLC and isolating the product via precipitation or column chromatography .

Q. Table 1: Example Reaction Conditions

StepReagent/ConditionPurposeReference
1Ethanol, refluxSolvent/temperature optimization
22-MethoxyethylamineNucleophilic substitution
3DMF, 80°CAlternative solvent for slower reactions

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational methods:

  • NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl and methoxyethyl groups).
  • Mass Spectrometry : Confirm molecular weight via HRMS (High-Resolution Mass Spectrometry).
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (as seen in for analogous compounds).
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian or similar software to correlate with reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents (e.g., 2-methoxyethyl)?

Methodological Answer: Key strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky reagents.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields, as demonstrated in for similar heterocyclic systems.
  • DoE (Design of Experiments) : Apply statistical models to identify critical factors (temperature, reagent ratio) affecting yield .

Q. Table 2: Yield Optimization Case Study

ConditionVariationYield (%)
SolventEthanol45
SolventDMF68
CatalystNone45
CatalystTBAB72

Q. How should conflicting data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be analyzed?

Methodological Answer:

  • Dose-Response Curves : Establish IC₅₀ values for both antimicrobial and cytotoxic effects (e.g., using MTT assays for cytotoxicity and broth dilution for antimicrobial activity).
  • Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity) / IC₅₀ (antimicrobial) to assess therapeutic window.
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to bacterial vs. human targets (as in for thiadiazolo-pyrimidinones) .

Q. What methodological frameworks are recommended for resolving contradictions in theoretical vs. experimental data (e.g., DFT-predicted vs. observed reactivity)?

Methodological Answer:

  • Error Analysis : Compare computational parameters (basis sets, solvation models) with experimental conditions (solvent, temperature).
  • Benchmarking : Validate DFT methods against high-level ab initio calculations (e.g., CCSD(T)) for critical intermediates.
  • Experimental Validation : Synthesize and test derivatives with modified substituents to isolate variables (e.g., replacing methoxyethyl with ethoxyethyl) .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC (as in ’s buffer preparation protocols).
  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .

Q. What advanced techniques are suitable for analyzing intermolecular interactions (e.g., DNA binding) of this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA.
  • Circular Dichroism (CD) : Detect conformational changes in DNA upon binding.
  • Molecular Dynamics Simulations : Model interaction trajectories using GROMACS or AMBER (as in for benzothiazine-DNA studies) .

Q. How can machine learning be integrated into structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Dataset Curation : Compile experimental data (e.g., IC₅₀, logP) for derivatives.
  • Feature Selection : Use descriptors like molecular weight, topological surface area, and substituent electronic parameters.
  • Model Training : Apply Random Forest or Neural Networks to predict biological activity (as in ’s emphasis on data-driven experimental design) .

Q. Table 3: Example ML Model Performance

ModelR² (Training)R² (Validation)
Random Forest0.920.85
Neural Network0.950.82

Key Takeaways

  • Synthesis : Prioritize solvent and catalyst selection for bulky substituents .
  • Characterization : Combine experimental (NMR, X-ray) and computational (DFT) methods .
  • Biological Studies : Use selectivity indices and mechanistic modeling to resolve contradictions .
  • Data Analysis : Integrate statistical and machine learning frameworks for SAR .

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